Cas no 20460-58-6 (2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)

2-クロロ-N-(5-フェニル-1,3,4-チアジアゾール-2-イル)アセトアミドは、有機合成化学において重要な中間体として利用される化合物です。1,3,4-チアジアゾール骨格とアセトアミド基を有し、高い反応性を示すことが特徴です。特に、医薬品や農薬の開発における構造ユニットとして有用であり、ヘテロ環化合物の修飾や新規化合物の合成に応用可能です。塩素原子の存在により、求核置換反応が容易に進行する利点があり、さらに芳香族基を有するため分子設計の幅が広がります。実験室規模から工業的生産まで、多様な条件下で安定性を保つことが確認されています。

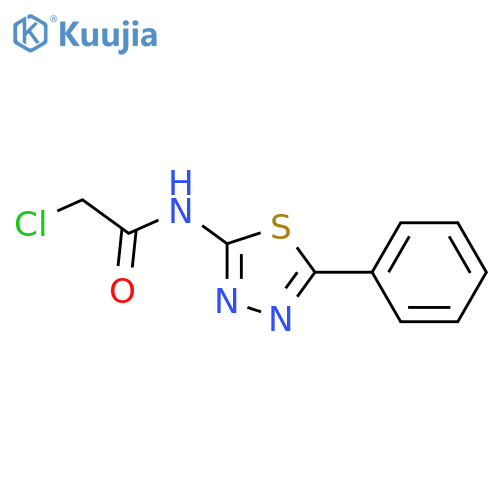

20460-58-6 structure

商品名:2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

CAS番号:20460-58-6

MF:C10H8ClN3OS

メガワット:253.708019256592

MDL:MFCD00500598

CID:1072704

PubChem ID:5130077

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide

- 2-Chloracetylamino-5-phenyl-1,3,4-thiadiazol

- 2-chloroacetamido-5-phenyl-1,3,4-thiadiazole

- 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide

- 2-chloro-N-(5-methyl-pyridin-2-yl)-acetamide

- 2-chloro-N-(5-phenyl-[1,3,4]thiadiazol-2-yl)-acetamide

- AC1NP6EI

- Acetamide, 2-chloro-N-(5-methyl-2-pyridinyl)-

- ALB

- Chlor-essigsaeure-(5-phenyl-[1,3,4]thiadiazol-2-ylamid)

- chloro-acetic acid-(5-phenyl-[1,3,4]thiadiazol-2-ylamide)

- CTK0E9962

- SureCN1430821

- BBL013755

- NoName_1083

- STK409456

- CVISCSFOMGKKJR-UHFFFAOYSA-N

- VS-03987

- P16899

- MFCD00500598

- CS-0315063

- 20460-58-6

- IVK/0028655

- SCHEMBL231006

- ALBB-002457

- 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

- AKOS000111484

- DTXSID00901907

- 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

-

- MDL: MFCD00500598

- インチ: InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15)

- InChIKey: CVISCSFOMGKKJR-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC=1SC(=NN1)C2=CC=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 253.0076608g/mol

- どういたいしつりょう: 253.0076608g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 83.1Ų

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB378106-500 mg |

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | 500MG |

€313.80 | 2023-02-03 | ||

| Chemenu | CM114144-1g |

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | 95% | 1g |

$388 | 2023-03-06 | |

| A2B Chem LLC | AF43368-10g |

2-Chloro-n-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | >95% | 10g |

$1550.00 | 2024-04-20 | |

| abcr | AB378106-10g |

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide; . |

20460-58-6 | 10g |

€1517.00 | 2025-02-15 | ||

| A2B Chem LLC | AF43368-5g |

2-Chloro-n-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | >95% | 5g |

$1134.00 | 2024-04-20 | |

| A2B Chem LLC | AF43368-500mg |

2-Chloro-n-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | >95% | 500mg |

$523.00 | 2024-04-20 | |

| TRC | C381023-50mg |

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | 50mg |

$ 135.00 | 2022-06-06 | ||

| abcr | AB378106-5 g |

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | 5 g |

€1,074.00 | 2023-07-19 | ||

| abcr | AB378106-1 g |

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

20460-58-6 | 1 g |

€406.00 | 2023-07-19 | ||

| abcr | AB378106-5g |

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide; . |

20460-58-6 | 5g |

€1037.00 | 2025-02-15 |

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

20460-58-6 (2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20460-58-6)2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

清らかである:99%

はかる:5g

価格 ($):1074.0